5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine
Description
Significance of Pyrazolo[3,4-b]pyrazine Core Structures in Heterocyclic Chemistry
The pyrazolo[3,4-b]pyrazine nucleus is a fused bicyclic system containing a pyrazole (B372694) ring fused to a pyrazine (B50134) ring. This arrangement of nitrogen atoms imparts a distinct electronic character, making it an attractive scaffold in drug discovery. The related pyrazolo[3,4-b]pyridine core, which features one less nitrogen atom in the six-membered ring, has been extensively investigated and is found in a variety of biologically active molecules. mdpi.com These compounds are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and CNS agents. The additional nitrogen atom in the pyrazine ring of the pyrazolo[3,4-b]pyrazine system is expected to further modulate the electronic properties, influencing its biological and physical characteristics. Pyrazolo[3,4-b]pyrazines have been noted for their potential in various biological applications, including as inhibitors of protein kinases and for their antibacterial and antiviral properties. researchgate.net
Strategic Importance of Halogenation in 1H-Pyrazolo[3,4-b]pyrazine Derivatives
Halogenation is a powerful tool in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on the pyrazolo[3,4-b]pyrazine scaffold can have profound effects. Chlorine atoms can enhance the lipophilicity of a compound, potentially improving its membrane permeability. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can influence binding affinity to biological targets. Furthermore, both chloro and iodo substituents serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. For instance, the synthesis of various halogenated pyrazolo[3,4-b]pyridines has been achieved through methods like cascade 6-endo-dig cyclization reactions. nih.gov
Current Research Landscape of 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and Related Analogs
While specific research articles detailing the synthesis and applications of this compound are not abundant in publicly accessible literature, the compound is available from commercial suppliers, indicating its use in research and development. bldpharm.comambeed.com Much of the current understanding is extrapolated from studies on its close structural analogs, particularly 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. sigmaaldrich.com Research on this pyridine (B92270) analog and other halogenated pyrazolopyridines has demonstrated their utility as building blocks in the synthesis of more complex molecules. For example, the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and its subsequent use in copper-catalyzed coupling reactions to produce sulfonamide derivatives has been reported. growingscience.com
Scope and Objectives of the Research Outline for this compound
This article aims to provide a comprehensive overview of the chemical significance of this compound, drawing heavily on the established chemistry of its analogs. The objective is to highlight the potential synthetic routes, chemical reactivity, and the strategic importance of the halogen substituents in this heterocyclic system. By examining the chemistry of related compounds, this article will provide a foundational understanding for researchers interested in exploring the unique properties and applications of this specific dihalogenated pyrazolo[3,4-b]pyrazine derivative.
Data on a Closely Related Analog: 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Due to the limited availability of specific data for this compound, the following table presents the known properties of its pyridine analog, 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, which can serve as a useful reference.
| Property | Value | Source |
| Molecular Formula | C6H3ClIN3 | sigmaaldrich.com |
| Molecular Weight | 279.47 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI | 1S/C6H3ClIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) | sigmaaldrich.com |
| InChI Key | NPNSPKVLIQNOMB-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES String | IC1=NNC2=NC=C(Cl)C=C21 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMHTWBUIVQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 3 Iodo 1h Pyrazolo 3,4 B Pyrazine
Retrosynthetic Analysis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections to identify potential starting materials and synthetic strategies. The most straightforward approach involves the late-stage introduction of the halogen atoms.
A primary retrosynthetic disconnection can be made at the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. This suggests a synthetic route where the final steps are the regioselective iodination at the C-3 position and chlorination at the C-5 position of a 1H-pyrazolo[3,4-b]pyrazine core.
Further deconstruction of the 1H-pyrazolo[3,4-b]pyrazine scaffold points to two principal synthetic strategies for forming the fused ring system. nih.govmdpi.com These are:
Strategy A: Formation of the pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrazole (B372694) precursor. This typically involves a 5-aminopyrazole derivative.
Strategy B: Formation of the pyrazole ring by cyclization of a substituted pyrazine precursor. This route often utilizes a pyrazine with reactive groups at adjacent positions (e.g., C-2 and C-3).
This analysis provides a roadmap for the synthesis, guiding the selection of precursors and the sequence of reactions to build the complex heterocyclic system.
Precursor Synthesis and Functionalization Strategies for Pyrazolo[3,4-b]pyrazine Core
The construction of the central pyrazolo[3,4-b]pyrazine ring system is a critical phase in the synthesis of the target compound. This can be achieved by building one heterocyclic ring onto the other.
Synthesis of Key Pyrazine Intermediates for Pyrazolo[3,4-b]pyrazine Formation
One of the primary strategies for assembling the pyrazolo[3,4-b]pyrazine core involves starting with a functionalized pyrazine. A key intermediate in this approach is a 2,3-disubstituted pyrazine, where the substituents can facilitate the subsequent annulation of the pyrazole ring.
For instance, a compound like 3-chloro-2-cyanopyrazine can serve as a valuable precursor. researchgate.net The presence of the chloro and cyano groups at adjacent positions provides the necessary electrophilic sites for cyclization with a hydrazine (B178648) derivative. The synthesis of such pyrazine intermediates often begins with more fundamental building blocks like α-dicarbonyl compounds and 2,3-diaminomaleonitrile, followed by functional group transformations to install the desired chloro and cyano moieties.
Pyrazole Ring Formation Approaches to Fuse the Pyrazolo[3,4-b]pyrazine System
There are two main approaches to forming the fused pyrazolo[3,4-b]pyrazine system.
The first approach involves the cyclization of a hydrazine derivative with a suitably substituted pyrazine. The reaction of hydrazine (or a substituted hydrazine) with a 2-chloro-3-cyanopyrazine derivative is a documented method for constructing the pyrazolo[3,4-b]pyrazine ring system. researchgate.net In this reaction, the hydrazine acts as a dinucleophile, attacking the two electrophilic centers on the pyrazine ring to form the fused pyrazole.
The second major strategy involves building the pyrazine ring onto a pre-existing pyrazole. This typically starts with a 5-aminopyrazole derivative. nih.govmdpi.com The 5-aminopyrazole acts as a 1,3-dinucleophile that can react with a 1,2-dicarbonyl compound (a 1,2-bielectrophile) to construct the pyrazine ring. The regioselectivity of this condensation is dependent on the nature of the substituents on both the pyrazole and the dicarbonyl compound.
| Starting Material 1 | Starting Material 2 | Resulting Core System | Reference |
| 2-Chloro-3-cyanopyrazine | Hydrazine | 1H-Pyrazolo[3,4-b]pyrazine | researchgate.net |
| 5-Aminopyrazole | 1,2-Dicarbonyl compound | 1H-Pyrazolo[3,4-b]pyrazine | nih.govmdpi.com |
Direct Halogenation Techniques for the Pyrazolo[3,4-b]pyrazine System
With the core pyrazolo[3,4-b]pyrazine scaffold in place, the final stage of the synthesis involves the introduction of the chloro and iodo substituents at the specific C-5 and C-3 positions, respectively.
Regioselective Chlorination at the C-5 Position of the Pyrazolo[3,4-b]pyrazine Core
The regioselective introduction of a chlorine atom at the C-5 position of the pyrazolo[3,4-b]pyrazine core via direct chlorination can be challenging. Often, the chlorine atom is incorporated into the molecular structure at an earlier stage of the synthesis. This is typically achieved by using a chlorinated precursor during the construction of the pyrazine ring. For example, starting the synthesis with a dichloropyrazine derivative would ensure the presence of the chlorine atom in the final fused system.
However, methods like the Gould-Jacobs reaction, when applied to the synthesis of related pyrazolo[3,4-b]pyridines, can yield a 4-hydroxy intermediate. mdpi.com Subsequent treatment of this intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom. mdpi.com A similar strategy could potentially be applied to the pyrazolo[3,4-b]pyrazine system to achieve chlorination at the analogous C-5 position.
Regioselective Iodination at the C-3 Position of the Pyrazolo[3,4-b]pyrazine Core
The C-3 position of the pyrazolo[3,4-b]pyrazine ring system is susceptible to electrophilic substitution, allowing for direct and regioselective iodination. This transformation is crucial for installing the iodo group to yield the final target compound. Research on analogous pyrazolo[3,4-b]pyridine systems has demonstrated effective methods for this iodination. nih.govgrowingscience.com
One established method involves treating the pyrazolo[3,4-b]pyridine scaffold with N-iodosuccinimide (NIS) in a solvent such as dimethylformamide (DMF). nih.gov This reaction proceeds under relatively mild conditions to afford the 3-iodo derivative in good yield.
An alternative procedure utilizes molecular iodine (I₂) as the iodinating agent. growingscience.com The reaction of a 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine has been shown to produce the corresponding 3-iodo product. growingscience.com These methods are expected to be transferable to the pyrazolo[3,4-b]pyrazine system due to the similar electronic nature of the C-3 position.
| Reagent | Solvent | Conditions | Outcome | Reference |
| N-Iodosuccinimide (NIS) | DMF | 60 °C, 12 h | Regioselective iodination at C-3 | nih.gov |
| Iodine (I₂) | Isopropyl alcohol | - | Regioselective iodination at C-3 | growingscience.com |
Sequential versus Simultaneous Halogenation Strategies for this compound
The introduction of both a chlorine and an iodine atom onto the 1H-pyrazolo[3,4-b]pyrazine core to produce this compound necessitates a carefully considered halogenation strategy. The two primary approaches are sequential and simultaneous halogenation, each with distinct advantages and challenges.
Sequential Halogenation: This is the more conventional and often more controlled method. It involves a stepwise introduction of the halogen atoms onto the pyrazolo[3,4-b]pyrazine scaffold. Typically, this would involve first synthesizing a monochlorinated or monoiodinated precursor, followed by a second halogenation step. For instance, a common route involves the synthesis of a 5-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate, which is then subjected to iodination to install the iodine atom at the 3-position. The regioselectivity of each step is crucial and is dictated by the inherent electronic properties of the heterocyclic ring and the reaction conditions employed. Direct C-H halogenation of related 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS) has been demonstrated as an effective metal-free protocol, suggesting that such reagents could be employed in a stepwise fashion on the pyrazolo[3,4-b]pyrazine system. beilstein-archives.org
| Strategy | Advantages | Disadvantages | Key Considerations |
|---|---|---|---|
| Sequential Halogenation | Higher control over regioselectivity, easier purification of intermediates. | Longer reaction sequence, potentially lower overall yield. | Choice of protecting groups, reactivity of the intermediate. rsc.org |
| Simultaneous/Multicomponent Halogenation | Fewer reaction steps, potentially higher atom economy. | Challenges in controlling regioselectivity, potential for product mixtures, difficult purification. | Choice of catalyst, reaction conditions to favor the desired isomer. researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions in the Construction of Halogenated Pyrazolo[3,4-B]pyrazine Scaffolds
The this compound molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds is key to its utility as a synthetic building block.
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.orglibretexts.org This reactivity difference allows for selective functionalization at the 3-position while leaving the 5-chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling: This reaction couples the halogenated pyrazolopyrazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. By carefully selecting the reaction conditions, an aryl or heteroaryl group can be selectively introduced at the 3-position of this compound. Further reaction at the 5-position would require more forcing conditions or a different catalyst system. The use of catalysts like Pd(PPh₃)₄ is common in these transformations. nih.govmdpi.com
Sonogashira Coupling: This reaction introduces an alkyne moiety at the site of the halogen. It is a powerful method for creating C(sp²)-C(sp) bonds and is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov The higher reactivity of the C-I bond allows for the selective alkynylation at the 3-position of the title compound. This reaction is valuable for building more complex, linear structures. organic-chemistry.org
| Reaction | Description | Typical Catalyst/Reagents | Selective Position |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms a C-C bond with an aryl/heteroaryl boronic acid. nih.gov | Pd(PPh₃)₄, base (e.g., K₃PO₄, Na₂CO₃) mdpi.comresearchgate.net | Primarily C-3 (Iodo position) |
| Sonogashira Coupling | Forms a C-C bond with a terminal alkyne. wikipedia.org | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, amine base libretexts.orgnih.gov | Primarily C-3 (Iodo position) |
The ability to perform these reactions regioselectively makes this compound a versatile intermediate for the synthesis of a diverse library of substituted pyrazolo[3,4-b]pyrazines.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazolo[3,4-b]pyrazines, to minimize environmental impact and enhance efficiency. rasayanjournal.co.innih.gov
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. Some syntheses of related heterocycles have successfully used water or solvent-free conditions. rasayanjournal.co.inejcmpr.com
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. The development of highly efficient and recyclable catalysts, such as heterogeneous catalysts, is a major focus. rasayanjournal.co.in For instance, some palladium-catalyzed couplings can be performed with very low catalyst loadings (ppm levels). nih.gov
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netsciencescholar.us Microwave irradiation has been successfully used in the synthesis of related pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles. researchgate.net
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. rasayanjournal.co.in
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 3 Iodo 1h Pyrazolo 3,4 B Pyrazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
While specific experimental data for this compound is not widely published, a detailed assignment can be predicted based on the analysis of structurally similar compounds and fundamental NMR principles. The molecule possesses two aromatic protons on the pyrazine (B50134) ring and a labile N-H proton from the pyrazole (B372694) moiety.
The ¹H NMR spectrum is expected to show a broad singlet for the N-H proton, typically in the downfield region (δ 12-14 ppm). The two protons on the pyrazine ring (H-6 and H-7) would likely appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine atom and the adjacent nitrogen atoms would deshield these protons.
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the bicyclic system. The C-I and C-Cl carbons are expected to be significantly influenced by the halogen atoms. The carbon bearing the iodine (C-3) would appear at a relatively upfield chemical shift due to the 'heavy atom effect' of iodine, while the carbon attached to chlorine (C-5) would be downfield. The quaternary carbons involved in the ring fusion (C-3a and C-7a) can be identified by their lack of signal in a DEPT-135 experiment.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| 1 | N-H | ~13.0 | br s (broad singlet) |
| 6 | H-6 | ~8.3 | d (doublet) |
| 7 | H-7 | ~7.8 | d (doublet) |
| 3 | C-3 | ~85-95 | Quaternary |
| 3a | C-3a | ~145-150 | Quaternary |
| 5 | C-5 | ~148-152 | Quaternary |
| 6 | C-6 | ~130-135 | CH |
| 7 | C-7 | ~120-125 | CH |
| 7a | C-7a | ~140-145 | Quaternary |
To confirm the predicted assignments and establish the molecular framework, a suite of 2D NMR experiments is essential. nih.govbeilstein-journals.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-6 and H-7 signals would confirm their adjacency on the pyrazine ring. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show direct, one-bond correlations between H-6 and C-6, and H-7 and C-7, allowing for the definitive assignment of these carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. nih.gov This allows for the assignment of quaternary carbons and piecing together the heterocyclic system. For instance, H-6 would be expected to show correlations to C-7a and C-5, while H-7 would correlate to C-3a. The N-H proton might show a correlation to C-3a and C-7a, confirming the tautomeric form.
NOESY (Nuclear Overhauser Effect Spectroscopy): While typically used for stereochemical analysis, NOESY can reveal through-space proximities. A NOESY correlation between the N-H proton and the H-7 proton would provide further evidence for the proposed structure and orientation of the pyrazole proton.
Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Structural Information Provided |
|---|---|---|
| COSY | H-6 ↔ H-7 | Confirms adjacency of protons on the pyrazine ring. |
| HSQC | H-6 ↔ C-6; H-7 ↔ C-7 | Assigns carbons directly bonded to protons. |
| HMBC | H-6 ↔ C-5, C-7a | Establishes connectivity across the bicyclic core and assigns quaternary carbons. |
| H-7 ↔ C-3a | ||
| N-H ↔ C-3a, C-7a | ||
| NOESY | N-H ↔ H-7 | Confirms spatial proximity, supporting the 1H-tautomer structure. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which is critical for confirming the molecular formula. For this compound, the empirical formula is C₆H₃ClIN₃, corresponding to a molecular weight of 279.47 g/mol . sigmaaldrich.com HRMS would be expected to yield an exact mass measurement consistent with this formula, distinguishing it from other potential isobaric species.
The mass spectrum also reveals characteristic fragmentation patterns that offer further structural proof. A key feature would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. This would manifest as two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pathway would likely be initiated by the loss of the most labile substituent. Given the relative bond strengths (C-I < C-Br < C-Cl), the initial fragmentation is expected to be the cleavage of the C-I bond, leading to the loss of an iodine radical (•I). Subsequent fragmentations could involve the loss of a chlorine radical (•Cl) or the elimination of neutral molecules like hydrogen cyanide (HCN) from the pyrazole or pyrazine ring.
Plausible Fragmentation Pathway: [C₆H₃ClIN₃]⁺• → [C₆H₃ClN₃]⁺ + •I [C₆H₃ClN₃]⁺ → [C₅H₂ClN]⁺ + HCN
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of Pyrazolo[3,4-b]pyrazine Derivatives
While a specific crystal structure for this compound is not available in the public domain, analysis of related pyrazolo[3,4-b]pyridine and other pyrazole derivatives allows for a robust prediction of its solid-state characteristics. nih.govmdpi.comresearchgate.net
X-ray crystallography would confirm the planarity of the fused pyrazolo[3,4-b]pyrazine ring system. The analysis of bond lengths and angles would provide insight into the degree of aromaticity and the electronic influence of the halogen substituents.
In the crystal lattice, molecules are expected to be organized through a network of intermolecular interactions. Key interactions would likely include:
Hydrogen Bonding: A classic N-H···N hydrogen bond between the pyrazole donor of one molecule and a nitrogen acceptor (likely on the pyrazine ring) of an adjacent molecule, leading to the formation of dimers or extended chains. researchgate.net
Halogen Bonding: The iodine atom, being a strong halogen bond donor, could form significant I···N interactions with nitrogen atoms of neighboring molecules. The chlorine atom could also participate in weaker halogen bonds.
Studies on similar heterocyclic structures have confirmed that such non-covalent interactions are dominant in defining the supramolecular architecture. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
N-H Stretching: A broad absorption band in the IR spectrum between 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.
C-Halogen Stretching: The C-Cl and C-I stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the heavier C-I bond vibrates at a lower frequency, generally between 600-500 cm⁻¹.
Expected Vibrational Frequencies and Assignments
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch | 3100 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |
| Ring Breathing/Deformation | 900 - 1200 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| C-I Stretch | 500 - 600 | IR, Raman |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophore in this case is the extended π-conjugated system of the pyrazolo[3,4-b]pyrazine core. The spectrum is expected to be dominated by π→π* transitions, which are typically intense. nist.gov
The absorption spectrum of the parent 1H-pyrazolo[3,4-b]pyrazine would likely show absorption maxima (λ_max) in the UV region. The introduction of halogen substituents, which act as auxochromes, is known to cause a bathochromic (red) shift in the absorption maxima due to the extension of conjugation through their lone pair electrons. mdpi.com Therefore, this compound is predicted to absorb at slightly longer wavelengths compared to the unsubstituted parent compound. Weaker, and often obscured, n→π* transitions involving the non-bonding electrons on the nitrogen atoms may also be present at longer wavelengths. The exact position of λ_max would be sensitive to the solvent polarity.
Reactivity and Derivatization Strategies for 5 Chloro 3 Iodo 1h Pyrazolo 3,4 B Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine core. bldpharm.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent loss of a halide ion restores the aromaticity of the ring system. libretexts.orgchemistrysteps.com The presence of the electron-withdrawing pyrazine (B50134) and pyrazole (B372694) rings facilitates this type of reaction.
The chlorine atom at the C-5 position of the pyrazolo[3,4-b]pyrazine ring is susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups through SNAr reactions. For instance, treatment with different amines can lead to the formation of 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyrazine derivatives. The reaction conditions, such as temperature and the nature of the nucleophile, can be tuned to achieve selective displacement of the chloro group while leaving the iodo group intact.
Research has shown that primary amines can readily displace the chloro group at room temperature. beilstein-journals.org This approach has been utilized to synthesize libraries of aminated pyrazolo[3,4-b]pyrazine analogs for biological screening. beilstein-journals.org
Table 1: Examples of Nucleophilic Aromatic Substitution at C-5
| Nucleophile | Product |
| Primary Amines | 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyrazines |
| Secondary Amines | 5-(Dialkylamino)-3-iodo-1H-pyrazolo[3,4-b]pyrazines |
| Alkoxides | 5-Alkoxy-3-iodo-1H-pyrazolo[3,4-b]pyrazines |
While less common than displacement of the chloro group, the iodo group at the C-3 position can also be selectively replaced by certain nucleophiles under specific conditions. The greater polarizability of the C-I bond can influence its reactivity. However, in many SNAr reactions on similar heterocyclic systems, the chloro substituent is more readily displaced.
The differential reactivity of the chloro and iodo substituents is a cornerstone of the synthetic utility of this compound. sigmaaldrich.com Generally, in nucleophilic aromatic substitution reactions, the more electron-withdrawing a halogen is, the faster the initial attack of the nucleophile. youtube.com However, the stability of the leaving group also plays a crucial role.
In the context of the pyrazolo[3,4-b]pyrazine system, the position of the halogen significantly influences its reactivity. The C-5 position is generally more activated towards nucleophilic attack than the C-3 position due to the electronic effects of the fused heterocyclic system. This inherent regioselectivity allows for the preferential substitution of the chloro group at C-5, leaving the iodo group at C-3 available for subsequent transformations, such as cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and have been successfully applied to the derivatization of this compound. researchgate.net
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and a halide or triflate. libretexts.org In the case of this compound, the greater reactivity of the C-I bond towards oxidative addition to the palladium catalyst allows for selective coupling at the C-3 position. researchgate.net
This regioselectivity enables the introduction of a wide array of aryl and heteroaryl groups at the C-3 position while retaining the chloro group at C-5 for further functionalization. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst system, along with a base. nih.gov The choice of ligand can be critical, especially when dealing with nitrogen-rich heterocycles that can coordinate to the palladium center and inhibit catalysis. nih.gov
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Product |
| Arylboronic acids | Pd(PPh₃)₄, XPhos Pd G3 | K₂CO₃, K₃PO₄ | 5-Chloro-3-aryl-1H-pyrazolo[3,4-b]pyrazines |
| Heteroarylboronic acids | Pd(PPh₃)₄, SPhos Pd G2 | Cs₂CO₃ | 5-Chloro-3-heteroaryl-1H-pyrazolo[3,4-b]pyrazines |
The Heck reaction is another important palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. youtube.com Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound would be expected to proceed selectively at the more reactive C-3 iodo position. This would allow for the introduction of various alkenyl groups, further expanding the chemical space accessible from this versatile building block.
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is particularly effective for the alkynylation of halo-heterocyclic compounds. wikipedia.orgorganic-chemistry.org In the context of this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for regioselective functionalization. The C-I bond is considerably more reactive towards the palladium-catalyzed oxidative addition step, which is the typical rate-determining step of the catalytic cycle, compared to the more robust C-Cl bond.
This reactivity difference enables the selective introduction of an alkynyl group at the 3-position of the pyrazolo[3,4-b]pyrazine core, leaving the 5-chloro substituent intact for subsequent transformations. The reaction is typically carried out under mild conditions, which contributes to its broad functional group tolerance. wikipedia.orgnih.gov While copper salts are traditionally used as co-catalysts, copper-free Sonogashira protocols have been developed to avoid the formation of undesirable alkyne homocoupling byproducts. nih.govlibretexts.org
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. organic-chemistry.orglibretexts.org The reaction of this compound with a terminal alkyne, such as phenylacetylene (B144264) or trimethylsilylacetylene, would be expected to proceed as illustrated below, yielding the corresponding 3-alkynyl-5-chloro-1H-pyrazolo[3,4-b]pyrazine derivative.
Table 1: Representative Conditions for Sonogashira Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Neutralizes HX byproduct |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction Medium |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides or triflates with a wide array of amines, including primary and secondary amines, under relatively mild conditions. beilstein-journals.orglibretexts.org Similar to the Sonogashira coupling, the Buchwald-Hartwig reaction on this compound takes advantage of the differential reactivity of the two halogen atoms.
The greater lability of the C-I bond at the 3-position compared to the C-Cl bond at the 5-position allows for highly regioselective amination. This enables the synthesis of 3-amino-5-chloro-1H-pyrazolo[3,4-b]pyrazine derivatives. Research on the closely related 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated that Buchwald-Hartwig coupling with various amines occurs selectively at the C-3 iodo position. rsc.org This provides strong evidence for the expected regioselectivity on the pyrazolo[3,4-b]pyrazine core.
The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine and halide substrates. beilstein-journals.orgnih.gov A variety of bulky, electron-rich phosphine (B1218219) ligands have been developed that are highly effective in promoting the key oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org
Table 2: Typical Buchwald-Hartwig Reaction Components
| Component | Example Reagent/Condition | Role in Reaction |
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Morpholine, Aniline, or Benzylamine | Nucleophilic partner |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of catalytic Pd(0) |
| Ligand | XPhos, SPhos, or BINAP | Stabilizes and activates the Pd center |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | Amine deprotonation and HX neutralization |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent |
Electrophilic Aromatic Substitution on the Pyrazolo[3,4-B]pyrazine Ring System (if applicable)
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyrazolo[3,4-b]pyrazine ring system is generally considered to be deactivated towards electrophilic attack. This is due to the electron-withdrawing nature of the nitrogen atoms in both the pyrazole and pyrazine rings. thieme-connect.de The nitrogen atoms decrease the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms can be protonated, which further deactivates the ring system. thieme-connect.de
Direct electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on the unsubstituted pyrazolo[3,4-b]pyrazine core. thieme-connect.de Studies on the related pyrazolo[3,4-b]pyridine system have shown that electrophilic substitution is challenging. For instance, in the case of 1-benzyl-1H-pyrazolo[3,4-b]pyridine, nitration occurs on the electron-rich benzyl (B1604629) group rather than the heterocyclic core, while halogenation proceeds at the 3-position, but likely under conditions that favor a specific mechanism over a classic EAS. rsc.org This suggests that any electrophilic substitution on the pyrazolo[3,4-b]pyrazine ring itself would likely require the presence of strong electron-donating groups to sufficiently activate the ring or proceed through an alternative pathway. Therefore, this is not a generally applicable strategy for the derivatization of this compound.
Regioselective Functionalization of the Pyrazole N-H Moiety
N-Alkylation and N-Acylation Reactions
The pyrazole moiety of the this compound contains an N-H group that can be readily functionalized through alkylation or acylation. In unsymmetrically substituted pyrazoles, the functionalization can potentially occur on either of the two nitrogen atoms, leading to regioisomers. However, the substitution pattern on the pyrazole ring often directs the incoming electrophile to one nitrogen over the other due to steric and electronic effects. mdpi.comresearchgate.net
For the 1H-pyrazolo[3,4-b]pyrazine system, alkylation and acylation are expected to occur regioselectively. Studies on the N-alkylation of 1H-pyrazolo[3,4-b]pyridines have shown that these reactions proceed efficiently using a base such as sodium hydride (NaH) to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide. researchgate.net This creates a more nucleophilic pyrazolide anion that readily reacts with the electrophile. The use of a base and an appropriate solvent is key to achieving high yields. researchgate.netresearch-nexus.net Similarly, N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base. mdpi.com In the context of drug discovery, protecting the pyrazole N-H, for example with a para-methoxybenzyl (PMB) group, is a common strategy to enable further synthetic manipulations. rsc.org
Table 3: Conditions for N-Functionalization of Pyrazolo[3,4-b]pyrazines
| Reaction Type | Reagents | Base | Solvent |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | DMF, THF |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Pyridine (B92270), Triethylamine | Dichloromethane, THF |
| N-Arylation | Aryl halide | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene |
The regioselectivity of these reactions is a critical consideration. For the 1H-pyrazolo[3,4-b]pyridine scaffold, calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer. mdpi.com This intrinsic stability, combined with steric hindrance from the fused pyrazine ring, generally favors substitution at the N-1 position.
Oxidative and Reductive Transformations of the Pyrazolo[3,4-B]pyrazine Core
The pyrazolo[3,4-b]pyrazine core, being an electron-deficient heterocyclic system, exhibits characteristic behavior under oxidative and reductive conditions. The pyrazine portion of the molecule is generally susceptible to reduction. For instance, related nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazines can undergo iron-mediated reduction of the oxadiazole moiety, leading to a diaminopyrazine intermediate which can then cyclize to form an imidazo[4,5-b]pyrazine. nih.gov This indicates that the pyrazine ring can be reduced under appropriate conditions, potentially offering a route to saturated or partially saturated pyrazolo[3,4-b]pyrazine derivatives.
Conversely, oxidation of the electron-deficient pyrazolo[3,4-b]pyrazine core is expected to be difficult. Studies on the enzymatic oxidation of the related pyrazolo[3,4-d]pyrimidine scaffold have been reported, suggesting that biological systems or strong chemical oxidants might be capable of oxidizing the ring system. nih.gov Additionally, photo-oxidation has been studied in related pyrido[2,3-b]pyrazine (B189457) complexes. rsc.org In some synthetic routes towards pyrazolo[3,4-b]pyridines, a final oxidation step is required to form the aromatic system, suggesting that the di- or tetrahydro- precursors are stable but can be oxidized. nih.gov However, direct oxidative degradation or transformation of the fully aromatic this compound core would likely require harsh conditions and may lead to complex product mixtures. The inherent stability of the aromatic system makes it resistant to mild oxidizing agents.
Theoretical and Computational Chemistry of 5 Chloro 3 Iodo 1h Pyrazolo 3,4 B Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For derivatives of pyrazolo[3,4-b]pyridine and related heterocyclic systems, DFT calculations offer a detailed understanding of their geometry, molecular orbitals, and electrostatic potential. nih.govnih.gov
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state of the molecule. For the pyrazolo[3,4-b]pyrazine core, it is established that the fused ring system is essentially planar. nih.gov The substituents, in this case, a chloro and an iodo group, will have specific spatial arrangements relative to this plane.
In related pyrazolo[3,4-b]pyridine structures, it has been observed that phenyl groups attached to the core can be twisted out of the mean plane of the heterocyclic system to minimize steric hindrance. biorxiv.org The planarity of the pyrazolopyrimidine moiety has also been confirmed through X-ray crystallography, with minimal deviation from a flat structure. nih.gov For 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, the geometry would be optimized to determine the precise bond lengths, bond angles, and dihedral angles, particularly concerning the positions of the halogen atoms.
| Parameter | Description |
| Bond Lengths | The distances between the atoms (e.g., C-Cl, C-I, N-N, C-N, C-C). |
| Bond Angles | The angles formed by three connected atoms (e.g., Cl-C-C, I-C-N). |
| Dihedral Angles | The angles between planes defined by four atoms, which describes the twist of the molecule. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies higher reactivity. For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been employed to determine these energy gaps, which are crucial in assessing their potential as anticancer agents. nih.gov
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons in a reaction. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons in a reaction. |
| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap suggests the molecule is more polarizable and reactive. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
The MEP map uses a color scale to indicate different potential values. Typically, red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack. Blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. For pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis has been used to identify the reactive sites and understand intermolecular interactions. nih.gov
Reaction Mechanism Studies of this compound Functionalization
Computational studies are also instrumental in elucidating the mechanisms of chemical reactions involving the functionalization of the pyrazolo[3,4-b]pyrazine core.
Nucleophilic aromatic substitution (SNAr) is a common reaction for introducing new functional groups onto electron-deficient aromatic rings, such as the pyrazolo[3,4-b]pyrazine system. The presence of electron-withdrawing groups, like the chloro substituent, facilitates these reactions. Computational chemistry can be used to model the reaction pathway, including the identification and characterization of the transition state. This involves calculating the energy profile of the reaction to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The iodo group at the 3-position of this compound is an excellent leaving group for such reactions. In similar heterocyclic systems, palladium-catalyzed C-N coupling reactions have been utilized to synthesize various derivatives. nih.gov
Theoretical studies can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energetics of each step, researchers can understand the reaction mechanism in detail, predict the most favorable pathway, and optimize reaction conditions for higher yields and selectivity. For instance, DFT calculations have been used to investigate plausible mechanistic routes for the formation of related pyrazolo[3,4-d]pyrimidine-4-amines. researchgate.net
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity, stability, and other chemical properties. For the pyrazolo[3,4-b]pyrazine core, these descriptors are influenced by the nature and position of substituents. The presence of a chlorine atom at the 5-position and an iodine atom at the 3-position on the 1H-pyrazolo[3,4-b]pyrazine scaffold is expected to significantly modulate its electronic characteristics.
Halogens, such as chlorine and iodine, exert both inductive and mesomeric effects. The high electronegativity of chlorine leads to a strong electron-withdrawing inductive effect, which can create regions of positive electrostatic potential on the ring system. Iodine, being less electronegative, has a weaker inductive effect but is more polarizable. Both halogens possess lone pairs of electrons that can participate in resonance, a +M effect, though this is generally weaker than their -I effect.
Studies on related heterocyclic systems, like pyrazolo[3,4-d]pyrimidines, have utilized Density Functional Theory (DFT) to analyze the impact of various substituents. nih.gov For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
While specific values for this compound are not published, we can infer the expected impact of its substituents based on general principles and studies on analogous compounds. The electron-withdrawing nature of the chloro and iodo groups would likely lower both the HOMO and LUMO energy levels compared to the unsubstituted parent compound.
Table 1: Predicted Influence of Substituents on Quantum Chemical Descriptors of the Pyrazolo[3,4-b]pyrazine Core
| Descriptor | Influence of 5-Chloro Group | Influence of 3-Iodo Group | Expected Overall Effect on the Molecule |
| HOMO Energy | Lowering due to -I effect | Lowering due to -I effect | Lowered HOMO energy, affecting electron-donating ability |
| LUMO Energy | Lowering due to -I effect | Lowering due to -I effect | Lowered LUMO energy, affecting electron-accepting ability |
| HOMO-LUMO Gap | May increase or decrease depending on relative energy shifts | May increase or decrease depending on relative energy shifts | Altered chemical reactivity and kinetic stability |
| Dipole Moment | Increased due to high electronegativity | Increased due to electronegativity | Significant overall dipole moment |
| Electrostatic Potential | Creation of an electron-deficient region near the chlorine atom | Creation of an electron-deficient region near the iodine atom | Complex molecular electrostatic potential map with distinct positive and negative regions |
This table is based on established principles of physical organic chemistry, as specific computational data for the target compound were not found in the searched literature.
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics of Pyrazolo[3,4-b]pyrazine Derivatives
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is invaluable for understanding how molecules like pyrazolo[3,4-b]pyrazine derivatives behave in a biological environment, such as in solution, and how they interact with target proteins.
MD simulations can shed light on the conformational dynamics of the pyrazolo[3,4-b]pyrazine core and the flexibility of its substituted forms. Although the fused ring system of pyrazolo[3,4-b]pyrazine is largely planar, the rotational freedom of substituents and the puckering of the rings can be explored. For related pyrazolo[3,4-d]pyrimidines, studies have shown that different conformations can arise, which may be crucial for their biological activity. The stability of different tautomeric forms, such as the 1H- and 2H-isomers of the pyrazole (B372694) ring, has also been investigated using computational methods, with the 1H-tautomer generally found to be more stable for pyrazolo[3,4-b]pyridines.
Solvation effects are critical for understanding how a molecule behaves in aqueous or lipid environments. MD simulations can model the explicit interactions between the solute (the pyrazolo[3,4-b]pyrazine derivative) and solvent molecules. The halogen atoms in this compound would be expected to have specific interactions with water molecules, influencing the molecule's solubility and how it presents itself to a potential binding partner.
In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to its protein target. For example, simulations of pyrazolo[3,4-b]pyridine derivatives bound to Tropomyosin receptor kinase A (TRKA) have been used to confirm the stability of the ligand-protein complex and to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over the course of the simulation. nih.gov A study on halogenated pyrazolines as monoamine oxidase-B inhibitors also employed MD simulations to demonstrate the stable binding of the inhibitor within the active site of the enzyme. google.com
Table 2: Key Parameters Investigated by MD Simulations for Pyrazolo[3,4-b]pyrazine Derivatives
| Parameter | Description | Significance |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between different time points in the simulation. | Indicates the stability of the molecule's conformation or the ligand-protein complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule or protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Identifies key interactions responsible for binding affinity and specificity. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insights into solubility and the extent of hydrophobic/hydrophilic interactions. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference point. | Characterizes the solvation shell and specific interactions with solvent molecules. |
This table outlines common analyses performed in MD studies of heterocyclic compounds and their protein complexes, as found in the reviewed literature for related structures.
Lack of Specific Research Data Hinders Comprehensive Analysis of this compound
Despite a thorough search of available scientific literature, a detailed and specific body of research on the chemical compound this compound is not currently available. While the broader class of pyrazolo[3,4-b]pyrazines and related heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, has been investigated for various potential applications in chemical biology and drug discovery, specific experimental data for the titled compound remains elusive.
The pyrazolo[3,4-b]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. nih.govresearchgate.netsemanticscholar.org Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to the endogenous ATP molecule allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases. researchgate.netsemanticscholar.org
General research on related compounds has explored their potential as inhibitors of enzymes such as Anaplastic Lymphoma Kinase (ALK), nih.gov TANK-binding kinase 1 (TBK1), nih.gov and Epidermal Growth Factor Receptor (EGFR). semanticscholar.orgnih.gov These studies often involve the synthesis of a library of derivatives followed by in vitro screening to determine their inhibitory concentrations (IC50 values) and structure-activity relationships (SAR). Molecular docking studies are also commonly employed to predict the binding modes of these compounds within the active sites of their target proteins. nih.govnih.gov
Furthermore, investigations into the cellular effects of these broader classes of compounds have included assessments of their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.govnih.gov However, specific data detailing the mechanistic studies, in vitro enzyme inhibition, receptor binding affinity, or cellular pathway modulation for this compound itself are not present in the currently accessible scientific literature.
The absence of such specific data prevents a detailed analysis of this compound within the framework of the requested article outline. Further experimental research is required to elucidate the specific chemical and biological properties of this particular compound.
Mechanistic Studies and Potential Applications in Advanced Chemical Biology Non Clinical Focus
Potential Utility in Non-Biomedical Chemical Applications (e.g., materials science, catalysis)
While the primary research focus for pyrazolo[3,4-b]pyrazine derivatives has been in the biomedical field, the structural and electronic characteristics of 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine suggest potential utility in various non-biomedical chemical applications, particularly in materials science and catalysis. The exploration of this compound in these areas is still nascent, but inferences can be drawn from the known applications of related heterocyclic systems.
Recent research has highlighted that pyrazolo[3,4-b]pyridine compounds are valuable intermediates in the chemical industry, including for the development of semiconductors and organic light-emitting diodes (OLEDs). nih.gov The core pyrazolo[3,4-b]pyridine structure is a key motif in molecules with interesting photophysical properties, which are essential for applications in materials science. mdpi.commdpi.com The development of organic fluorophores based on such scaffolds is an active area of research. mdpi.com
The presence of halogen atoms—specifically chlorine and iodine—on the pyrazole[3,4-b]pyrazine ring of the title compound is significant. Halogenated compounds are known to have applications as flame retardants. researchgate.net More importantly, the iodo group at the 3-position serves as a versatile synthetic handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. nih.gov This synthetic versatility allows for the construction of more complex, conjugated systems that are often desirable for advanced materials. The ability to introduce different functional groups at this position opens up possibilities for tuning the electronic and photophysical properties of the molecule for specific applications.
Although there is no direct evidence of this compound acting as a catalyst itself, the broader family of pyrazole (B372694) derivatives has been used in the development of ligands for catalytic processes. nih.gov The nitrogen-rich pyrazolopyrazine core could potentially coordinate with metal centers, suggesting that derivatives of this compound could be explored as ligands in catalysis. The synthesis of pyrazolo[3,4-b]pyridines often employs catalytic methods, underscoring the importance of catalysis in accessing this class of compounds. nih.govwisdomlib.org
The potential applications of related pyrazolo[3,4-b]pyridine derivatives in materials science are summarized in the table below, illustrating the possibilities for this compound.
| Compound Class | Potential Application Area | Relevant Research Focus |
| Pyrazolo[3,4-b]pyridines | Organic Electronics | Intermediates for semiconductors and OLEDs. nih.gov |
| Functionalized Pyrazolopyridines | Photophysics | Development of organic fluorophores and probes. mdpi.com |
| Iodo-substituted Heterocycles | Synthetic Chemistry / Materials Science | Versatile precursors for complex molecules via cross-coupling reactions. nih.gov |
Future Directions and Emerging Research Avenues for 5 Chloro 3 Iodo 1h Pyrazolo 3,4 B Pyrazine Research
Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency
While established methods for constructing the pyrazolo[3,4-b]pyrazine core exist, the future lies in developing more efficient, cost-effective, and environmentally friendly synthetic strategies. Research is moving beyond traditional multi-step processes, which can be time-consuming and generate significant waste.
Emerging trends focus on:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, are highly sought after for their efficiency. mdpi.com The development of novel MCRs to build the pyrazolo[3,4-b]pyrazine skeleton, potentially incorporating the chloro and iodo functionalities from the outset, would represent a significant leap forward. mdpi.com
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Future methodologies could explore the use of transition metal catalysts to directly install substituents onto the pyrazolo[3,4-b]pyrazine core, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing the synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and its derivatives for flow chemistry systems could enhance production efficiency and consistency.
Cascade Reactions: The development of cascade or tandem reactions, where a single event triggers a series of subsequent transformations, can rapidly build molecular complexity. nih.gov A cascade approach to synthesize the core or to elaborate it would be a highly efficient strategy. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazolo Fused Heterocycles
| Methodology | Description | Advantages | Potential Application for this compound |
|---|---|---|---|
| Gould-Jacobs Reaction | A classic method involving the reaction of an aminopyrazole with a malonic acid derivative, followed by cyclization and chlorination (e.g., with POCl₃). mdpi.com | Well-established, good for specific chloro-substituted products. mdpi.com | Foundational method that could be optimized for efficiency and substrate scope. |
| Three-Component Reactions | Condensation of an aminopyrazole, an aldehyde, and a ketone to form the fused pyridine (B92270) ring. mdpi.com | High atom economy, operational simplicity, rapid library generation. mdpi.com | Development of new three-component protocols to directly synthesize diverse derivatives. |
| ZrCl₄ Catalyzed Cyclization | Cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone using a Lewis acid catalyst like Zirconium tetrachloride. mdpi.com | Mild reaction conditions, access to specific substitution patterns. mdpi.com | Exploring a broader range of catalysts and substrates to enhance efficiency. |
| Cascade 6-endo-dig Cyclization | A process involving C≡C bond activation to form halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov | High regional selectivity, good functional group tolerance. nih.gov | Adapting this methodology for the pyrazine (B50134) analogue to achieve efficient, selective halogenation. |
Exploration of Unexplored Reactivity Patterns and Derivatization Opportunities
The true potential of this compound lies in its capacity for derivatization. The distinct reactivity of the C-I and C-Cl bonds allows for selective and sequential modifications, opening doors to a vast chemical space.
Future research will likely focus on:
Site-Selective Cross-Coupling: Systematically exploring the differential reactivity of the iodine and chlorine atoms in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is a primary avenue. This would allow for the controlled, stepwise introduction of different functional groups at the 3- and 5-positions.
Novel Functionalization: Moving beyond standard cross-coupling, research into photoredox catalysis, electrochemical synthesis, and enzymatic transformations could uncover novel ways to modify the scaffold.
Fused-Ring Systems: Using the existing functional groups as anchor points to build additional fused rings is a key area for exploration. This could lead to the creation of complex, polycyclic structures with unique three-dimensional shapes and biological properties. nih.gov For instance, derivatization followed by intramolecular cyclization could yield novel tetracyclic compounds. nih.gov
Derivatization of the Pyrazole (B372694) NH: The pyrazole nitrogen offers another site for modification. Investigating a wide range of N-alkylation and N-arylation reactions can significantly impact the compound's solubility, cell permeability, and biological target engagement.
Advanced Characterization Techniques for Complex Structural Assemblies
As chemists synthesize increasingly complex derivatives of this compound, the need for robust analytical techniques to unequivocally determine their structures becomes paramount. While standard methods like NMR and mass spectrometry are indispensable, future work will necessitate the use of more advanced techniques. researchgate.net
Key areas for development include:
Advanced NMR Spectroscopy: The use of multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) will be crucial for assigning the structures of complex derivatives. For particularly challenging cases, solid-state NMR could provide valuable insights into the structure of materials that are difficult to crystallize or analyze in solution.
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule. biorxiv.org Future efforts should focus on developing crystallization techniques for a wider range of derivatives to enable X-ray analysis, which is critical for understanding structure-activity relationships. biorxiv.org
Computational Chemistry: Quantum mechanical calculations can be used to predict NMR spectra and conformational preferences of different isomers, aiding in the interpretation of experimental data and confirming structural assignments.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For a scaffold like this compound, these computational tools offer a powerful way to navigate its vast chemical space and prioritize the synthesis of compounds with the highest probability of success.
Future research directions include:
Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models based on existing and newly synthesized derivatives can help predict the biological activity of virtual compounds. This allows researchers to focus synthetic efforts on the most promising candidates.
De Novo Design: Using generative AI models, it is possible to design entirely new molecules based on the pyrazolo[3,4-b]pyrazine scaffold that are optimized for binding to a specific biological target.
Virtual Screening and Molecular Docking: Computational screening of large virtual libraries of pyrazolo[3,4-b]pyrazine derivatives against protein targets can identify potential hits. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability and binding interactions of the most promising ligand-protein complexes, providing insights for further optimization. nih.govnih.gov
Table 2: Computational Approaches in Pyrazolo[3,4-b]pyridine Research
| Technique | Application | Finding/Example | Reference |
|---|---|---|---|
| Pharmacophore Modeling | Identifies essential chemical features required for biological activity. | Generation of the ADRR_1 hypothesis for TRKA inhibitors. | nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Docking of pyrazolo[3,4-b]pyridine derivatives into the TRKA active site revealed key hydrogen bond interactions with residues like Glu546 and Met620. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time to assess stability. | Confirmed the stability of the TRKA-ligand complex, underscoring robust interactions. | nih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Identified a virtual screening hit (ZINC000013331109) that was predicted to lack the hepatotoxicity seen in other ligands. | nih.gov |
Expanding the Scope of Mechanistic Biological Investigations (Non-Clinical)
The pyrazolo[3,4-b]pyrazine scaffold is a "privileged structure" found in many biologically active compounds, particularly kinase inhibitors. researchgate.net Future non-clinical research on derivatives of this compound will aim to elucidate their mechanisms of action and explore their therapeutic potential across a wider range of diseases.
Key research avenues include:
Target Deconvolution: For derivatives that show interesting activity in cell-based assays, identifying their specific molecular target(s) is a critical next step. This can be achieved through techniques like affinity chromatography, chemical proteomics, and kinase panel screening.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound exerts its effect. For example, if a derivative inhibits a particular kinase, studies would investigate its effect on downstream signaling pathways, cell cycle progression, and apoptosis. nih.gov Research on related scaffolds has shown activity against targets like Tropomyosin receptor kinases (TRKs) and Protein Kinase D (PKD). nih.govnih.gov
Exploration of New Therapeutic Areas: While much of the focus on related compounds has been in oncology, the diverse biological activities reported for this class of heterocycles suggest potential in other areas. researchgate.net Future investigations could explore the efficacy of new derivatives in models of inflammatory diseases, neurodegenerative disorders, or infectious diseases.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine?
- Methodological Answer : The synthesis typically involves sequential halogenation and cyclization steps. For example:
- Step 1 : Start with a pyrazolo[3,4-b]pyrazine core. Introduce chlorine via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide (NCS) under reflux conditions.
- Step 2 : Perform iodination at the 3-position using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Protective groups (e.g., THP) may stabilize reactive sites during iodination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Q. How is the compound characterized for identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C5, iodine at C3). Aromatic protons appear δ 7.5–8.5 ppm, with deshielding effects from electronegative substituents .
- Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H]⁺ for C₆H₃ClIN₄: calc. 284.8992) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) with UV detection at 254 nm .
Q. What solvent systems are optimal for storage and handling?
- Methodological Answer :
- Storage : Store at −20°C in amber vials under inert gas (Ar/N₂) to prevent degradation. Avoid prolonged exposure to light or humidity .
- Solubility : Soluble in DMSO (50 mg/mL), DMF, or THF. Aqueous solubility is limited (<0.1 mg/mL in PBS) .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination of pyrazolo-pyrazine derivatives?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- Electronic Effects : Iodination favors electron-rich positions. DFT calculations (e.g., Gaussian09) predict reactive sites by mapping electrostatic potential surfaces .
- Protection Strategies : Use THP or Boc groups to block competing sites. For example, THP protection at N1 directs iodination to C3 .
- Catalysis : Lewis acids (e.g., FeCl₃) enhance iodination efficiency in non-polar solvents (toluene) .
Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Docking Studies : MOE software models interactions with catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki coupling). The iodine atom’s σ-hole facilitates oxidative addition .
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to assess activation barriers for substitution at C3 vs. C5 .
Q. How can crystallography resolve structural ambiguities in halogenated pyrazolo-pyrazines?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Data collection at 100 K (Bruker APEX2) resolves bond lengths (C–I: ~2.09 Å) and angles .
- Software : SHELXL for refinement; DIAMOND for visualization. Check for π-stacking or halogen bonding (C–I⋯N interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
